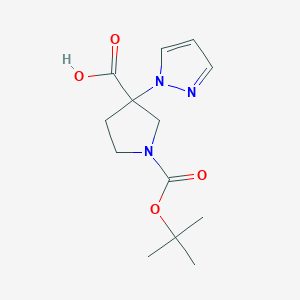
3-Chloro-2-fluoro-5-methoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-fluoro-5-methoxypyridine is a halogenated pyridine derivative This compound is of interest due to its unique chemical properties, which include the presence of both chlorine and fluorine atoms on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-5-methoxypyridine typically involves halogenation and methoxylation reactions. One common method includes the fluorination of a chlorinated pyridine derivative. For instance, 2,3-dichloro-5-methoxypyridine can be treated with a fluorinating agent such as anhydrous hydrogen fluoride at elevated temperatures (170-200°C) and pressures (200 psig) to introduce the fluorine atom .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced fluorinating reagents and catalysts can optimize the reaction conditions, making the process more efficient and scalable for large-scale production.
化学反应分析
Types of Reactions
3-Chloro-2-fluoro-5-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium fluoride can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with a methoxy group can yield 3-fluoro-2,5-dimethoxypyridine.
科学研究应用
3-Chloro-2-fluoro-5-methoxypyridine has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-Chloro-2-fluoro-5-methoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a methoxy group, which can significantly alter its chemical properties and reactivity.
2-Chloro-3-fluoro-5-methylpyridine:
Uniqueness
3-Chloro-2-fluoro-5-methoxypyridine is unique due to the combination of chlorine, fluorine, and methoxy substituents on the pyridine ring. This combination can provide a balance of electronic effects and steric hindrance, making the compound versatile for various chemical transformations and applications.
属性
分子式 |
C6H5ClFNO |
|---|---|
分子量 |
161.56 g/mol |
IUPAC 名称 |
3-chloro-2-fluoro-5-methoxypyridine |
InChI |
InChI=1S/C6H5ClFNO/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3 |
InChI 键 |
QNPFHOUTKQHBBW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(N=C1)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-Butyl 6-(methoxymethylene)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15222595.png)






![rac-2-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]aceticacid](/img/structure/B15222625.png)




